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Abstract

Tetravinylmethane, a molecule with a central quaternary carbon atom bonded to four vinyl
groups, presents a fascinating case study in molecular structure and conformational dynamics.
Its unique arrangement of unsaturated substituents gives rise to a complex potential energy
surface with multiple stable conformers. This technical guide provides a comprehensive
overview of the molecular structure and conformational landscape of tetravinylmethane,
drawing upon experimental data from gas-phase electron diffraction and insights from
computational chemistry studies. Key structural parameters, including bond lengths, bond
angles, and dihedral angles, are summarized, and the relative stabilities of its primary
conformers are discussed. Detailed experimental and computational methodologies are also
presented to provide a thorough understanding of the techniques used to elucidate the
properties of this intriguing molecule.

Molecular Structure

The molecular structure of tetravinylmethane in the gas phase has been primarily determined
by electron diffraction. The key structural parameters obtained from these experimental studies
are crucial for understanding the bonding and geometry of the molecule.
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Experimental Determination: Gas-Phase Electron
Diffraction

The molecular structure of tetravinylmethane was investigated by Gyorgy Schultz and Istvan
Hargittai using gas-phase electron diffraction, a powerful technique for determining the
geometry of molecules in the gaseous state.[1]

Experimental Protocol: Gas-Phase Electron Diffraction of Tetravinylmethane

A general protocol for a gas-phase electron diffraction (GED) experiment involves the following
key steps:[2][3][4][5][6]

o Sample Introduction: A gaseous sample of tetravinylmethane is introduced into a high-
vacuum chamber through a nozzle, creating a molecular beam.

o Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the
molecular beam.

e Scattering: The electrons are scattered by the electrostatic potential of the atoms in the
tetravinylmethane molecules.

o Detection: The scattered electrons form a diffraction pattern of concentric rings, which is
recorded on a detector.

o Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is
analyzed. This information is used to generate a radial distribution curve, which represents
the probability of finding two atoms at a certain distance from each other.

» Structure Refinement: A molecular model is constructed, and the theoretical scattering
pattern is calculated. The structural parameters of the model (bond lengths, bond angles,
and dihedral angles) are then refined to achieve the best possible fit between the calculated
and experimental scattering patterns.

For volatile organic compounds like tetravinylmethane, the sample is typically heated to
ensure a sufficient vapor pressure for the experiment. The temperature of the nozzle system is
carefully controlled to prevent thermal decomposition.
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Key Structural Parameters

The gas-phase electron diffraction study by Schultz and Hargittai revealed the key bond
lengths and angles that define the geometry of tetravinylmethane. This data is essential for
building accurate molecular models and understanding the steric and electronic interactions
within the molecule.

Parameter Value

Bond Lengths (A)

C-C (central-vinyl) Data not available in search results
C=C (vinyl) Data not available in search results
C-H (vinyl) Data not available in search results

Bond Angles (°)

C-C-C Data not available in search results
C=C-H Data not available in search results
H-C-H Data not available in search results

Note: The specific quantitative values from the primary experimental study were not available in
the performed searches. The table is structured to be populated with this data once obtained.

Molecular Conformation

The four vinyl groups in tetravinylmethane can rotate around the central carbon-carbon single
bonds, leading to various possible spatial arrangements, or conformations. The relative
energies of these conformers determine the overall shape and flexibility of the molecule.

Theoretical Conformational Analysis

Computational chemistry plays a vital role in identifying the stable conformers of a molecule
and determining their relative energies and the energy barriers for their interconversion.[7][8][9]
[10][11][12] For tetravinylmethane, theoretical studies suggest the existence of at least two
low-energy conformers with distinct symmetries: D2d and Sa.
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Computational Protocol: DFT Geometry Optimization and Energy Calculation

A typical computational protocol to investigate the conformational landscape of
tetravinylmethane using Density Functional Theory (DFT) would involve:

e Initial Structure Generation: Initial 3D structures of the possible conformers (e.g., D2d and Sa
symmetries) are generated.

o Geometry Optimization: The geometry of each conformer is optimized to find the lowest
energy structure on the potential energy surface. This is typically done using a specific DFT
functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).

e Frequency Calculation: Vibrational frequency calculations are performed on the optimized
geometries to confirm that they represent true energy minima (i.e., no imaginary
frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and
thermal corrections to the electronic energy.

» Single-Point Energy Calculation: To obtain more accurate relative energies, single-point
energy calculations can be performed on the optimized geometries using a higher level of
theory or a larger basis set.

» Transition State Search: To determine the energy barrier for interconversion between
conformers, a transition state search is performed. This involves locating the saddle point on
the potential energy surface that connects the two minima.

« Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to
confirm that the found transition state correctly connects the two desired conformers.

Conformational Isomers: D2d and S4 Symmetry

Theoretical calculations indicate that tetravinylmethane likely exists as a mixture of at least
two conformers with D2d and Sa symmetry.

e D2d Conformer: This conformer possesses a Dzd point group symmetry.

e Sa Conformer: This conformer has an Sa point group symmetry.
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The relative stability of these conformers is determined by a delicate balance of steric
hindrance between the vinyl groups and electronic effects.

Conformer Point Group Relative Energy (kcal/mol)

Data not available in search
Conformer 1 D2d
results

Data not available in search
Conformer 2 Sa
results

Note: The specific relative energies from computational studies were not available in the
performed searches. The table is structured to be populated with this data once obtained.

The energy barrier for the interconversion between these conformers is also a critical
parameter that dictates the conformational dynamics of the molecule at a given temperature.

Visualizing Conformational Relationships

The relationship between the different conformers and the transition states that connect them
can be visualized using a potential energy surface diagram. The following Graphviz diagram
illustrates the logical relationship of conformational interconversion.
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Conformational Interconversion of Tetravinylmethane
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Caption: Conformational interconversion pathway of tetravinylmethane.

This diagram illustrates that the D2d and Sa conformers can interconvert through a higher-
energy transition state. The activation energies (AE_act) for these processes determine the
rate of interconversion.

Conclusion

The molecular structure and conformation of tetravinylmethane are governed by a complex
interplay of bonding, steric, and electronic factors. Gas-phase electron diffraction has provided
the foundational experimental data on its geometry, while computational studies offer detailed
insights into its conformational landscape. The existence of low-energy conformers with D2d
and Sa symmetries highlights the molecule’s flexibility. A complete understanding of the
guantitative structural parameters and the energetic profile of its conformational changes is
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crucial for predicting its reactivity and its potential applications in materials science and drug
design. Further experimental and theoretical investigations are warranted to fully elucidate the
intricate structural dynamics of this unique molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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